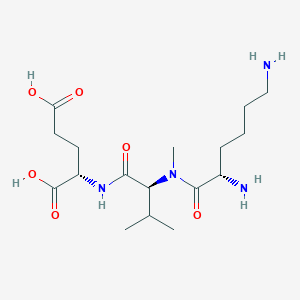

L-Lysyl-N-methyl-L-valyl-L-glutamic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

189032-07-3 |

|---|---|

Molecular Formula |

C17H32N4O6 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]-methylamino]-3-methylbutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C17H32N4O6/c1-10(2)14(21(3)16(25)11(19)6-4-5-9-18)15(24)20-12(17(26)27)7-8-13(22)23/h10-12,14H,4-9,18-19H2,1-3H3,(H,20,24)(H,22,23)(H,26,27)/t11-,12-,14-/m0/s1 |

InChI Key |

JQOPFSDLEPPYBD-OBJOEFQTSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(C)C(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N(C)C(=O)C(CCCCN)N |

Origin of Product |

United States |

Synthetic Methodologies for L Lysyl N Methyl L Valyl L Glutamic Acid

Fundamental Principles of Peptide Synthesis

The construction of peptide chains, such as L-Lysyl-N-methyl-L-valyl-L-glutamic acid, relies on the stepwise formation of amide (peptide) bonds between amino acid monomers. Two primary strategies dominate the field of peptide synthesis: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.

Solid-Phase Peptide Synthesis (SPPS) for Oligopeptide Construction

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for the chemical synthesis of peptides. powdersystems.com The core principle of SPPS involves the covalent attachment of the C-terminal amino acid to an insoluble polymer support, or resin, allowing for the sequential addition of amino acids to the growing peptide chain. powdersystems.combachem.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing of the resin-bound peptide. bachem.com

The general cycle of SPPS involves several key steps:

Attachment of the C-terminal amino acid: The first amino acid (in this case, L-glutamic acid) is anchored to the solid support.

Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed.

Coupling: The next amino acid in the sequence (N-methyl-L-valine), with its α-amino group protected, is activated and coupled to the deprotected amino group of the preceding residue.

Washing: The resin is washed to remove unreacted reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. bachem.compeptide.com Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. The efficiency and success of SPPS have made it a cornerstone of peptide research and pharmaceutical development. powdersystems.comgyrosproteintechnologies.com

| Parameter | Description |

| Support | Insoluble polymer resin (e.g., polystyrene) |

| Direction of Synthesis | C-terminus to N-terminus |

| Key Steps | Attachment, Deprotection, Coupling, Washing, Cleavage |

| Advantages | Simplified purification, potential for automation, high throughput powdersystems.com |

| Typical Protecting Groups | Fmoc (base-labile) or Boc (acid-labile) for the α-amino group |

Solution-Phase Peptide Synthesis for Segment Condensation

Solution-Phase Peptide Synthesis, also known as liquid-phase peptide synthesis (LPPS), involves the coupling of amino acids or peptide fragments in a homogenous solution. bachem.com While SPPS is generally preferred for the synthesis of shorter peptides, solution-phase methods are particularly advantageous for the large-scale production of peptides and for the convergent synthesis of long peptides and small proteins through the condensation of protected peptide segments. peptide.comslideshare.netnih.gov

In a segment condensation strategy, smaller, protected peptide fragments are synthesized independently, either by solution-phase or solid-phase methods, and then coupled together in solution to form the final, larger peptide. slideshare.netspringernature.com This approach can be more efficient for long sequences as it allows for the purification of intermediate fragments, reducing the accumulation of errors that can occur in a stepwise synthesis. However, challenges in solution-phase synthesis include the potential for racemization at the C-terminal residue of the activating fragment and the poor solubility of some protected peptide segments. peptide.com

| Strategy | Description | Advantages | Disadvantages |

| Stepwise Synthesis | Amino acids are added one by one to the growing peptide chain in solution. | Scalable for shorter peptides. | Purification can be challenging. |

| Segment Condensation | Pre-synthesized peptide fragments are coupled together in solution. slideshare.net | Efficient for long peptides, allows for intermediate purification. peptide.com | Risk of racemization, potential for low solubility of fragments. peptide.com |

Strategies for the Integration of N-Methylated Amino Acids

The incorporation of N-methylated amino acids, such as N-methyl-L-valine, into a peptide sequence introduces significant synthetic hurdles. N-methylation can enhance a peptide's therapeutic properties by increasing its metabolic stability, cell permeability, and receptor binding affinity. nih.govresearchgate.net However, these benefits come at the cost of increased synthetic difficulty.

Challenges Associated with N-Methyl-L-valine Incorporation into Peptide Chains

The primary challenges in incorporating N-methyl-L-valine stem from the steric hindrance imposed by the N-methyl group and the altered reactivity of the secondary amine.

The presence of a methyl group on the amide nitrogen significantly increases steric bulk around the nitrogen atom. bioengineer.orgcem.com This steric hindrance makes the coupling of an amino acid to the N-methylated residue (i.e., forming the Lys-(N-Me)Val bond) and the coupling of the N-methylated amino acid itself (i.e., forming the (N-Me)Val-Glu bond) considerably more difficult than standard peptide bond formation. bioengineer.orgpeptide.com

Conventional coupling reagents may prove inefficient, leading to low yields and incomplete reactions. bioengineer.org To overcome this, more potent coupling reagents and optimized reaction conditions are often necessary. bachem.com Microwave-assisted SPPS has also been shown to improve the efficiency of coupling sterically hindered amino acids. cem.com

| Coupling Reagent | Efficacy with N-Methylated Amino Acids | Notes |

| HBTU/HCTU | Less effective peptide.com | Commonly used for standard SPPS. |

| HATU | Generally effective peptide.com | A highly efficient coupling reagent. |

| PyBOP/PyAOP | Can be effective, especially with HOAt peptide.combachem.com | Phosphonium-based reagents. |

| PyBrOP | Effective for hindered couplings, but can cause racemization bachem.com | A bromophosphonium reagent. |

| COMU | High coupling efficiency, comparable to HATU bachem.com | A newer generation uronium salt. |

The coupling of an amino acid to an N-methylated residue is particularly challenging. The subsequent coupling of L-lysine to the N-methyl-L-valine in the target peptide would likely require extended reaction times, higher temperatures, or the use of highly reactive coupling agents to achieve a satisfactory yield.

An alternative to the direct incorporation of N-methylated amino acid building blocks is the post-synthetic N-methylation of a pre-formed peptide backbone. Chemoenzymatic strategies have emerged as a promising approach for this purpose. nih.gov These methods utilize enzymes, such as methyltransferases, to selectively introduce methyl groups onto the amide nitrogens of a peptide chain. nih.gov

One such strategy involves the bioconjugation of the peptide of interest to a catalytic scaffold derived from a borosin-type methyltransferase. nih.gov This scaffold then facilitates the N-methylation of the attached peptide. This approach can potentially circumvent the difficulties associated with the chemical synthesis of N-methylated peptides, such as the high cost of N-methyl building blocks and inefficient coupling reactions. nih.gov While still an area of active research, chemoenzymatic N-methylation offers a potentially more efficient and scalable route for the production of N-methylated peptides.

Optimization of Reaction Conditions for this compound Assembly

The assembly of peptide sequences containing N-methylated amino acids is notoriously difficult. The N-methyl group on the valine residue introduces significant steric hindrance, which can impede the coupling reaction, leading to low yields and incomplete reactions. The coupling of an amino acid to the N-terminal of an N-methylated residue is particularly challenging. Therefore, optimization of the coupling conditions is critical for the successful synthesis of this compound.

Key parameters that require optimization include the choice of coupling reagent, reaction time, temperature, and solvent. Standard coupling reagents may prove inefficient for sterically hindered couplings. High-potency phosphonium (B103445) and uronium/aminium salt-based reagents are often required. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or a combination of (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have been identified as particularly effective for difficult couplings involving N-methylated amino acids. nih.gov These reagents, in combination with a suitable base like N,N-diisopropylethylamine (DIPEA), can overcome the steric barrier and promote efficient peptide bond formation.

Optimization studies typically involve systematically varying the equivalents of the coupling reagent and the reaction time to maximize yield while minimizing potential side reactions, such as epimerization. The progress of the coupling reaction is often monitored using qualitative tests (e.g., the Kaiser test) or analytical techniques like HPLC.

| Parameter | Condition A | Condition B | Condition C | Condition D | Comment |

|---|---|---|---|---|---|

| Coupling Reagent | HBTU/HOBt | HATU/HOAt | PyBOP/HOAt | PyAOP | Aminium/uronium and phosphonium salt reagents are tested for efficacy. nih.gov |

| Reagent Equivalents (vs. amine) | 3 eq. | 3 eq. | 4 eq. | 4 eq. | Higher equivalents are often necessary for sterically hindered couplings. |

| Base (DIPEA) Equivalents | 6 eq. | 6 eq. | 8 eq. | 8 eq. | A non-nucleophilic base is used in sufficient excess to maintain basicity. |

| Reaction Time | 4 hours | 2 hours | 4 hours | 2 hours | Longer reaction times may be required, but also increase the risk of side reactions. |

| Temperature | Room Temp. | Room Temp. | 40 °C | Room Temp. | Elevated temperatures can sometimes improve coupling efficiency but may increase racemization. |

| Solvent | DMF | DMF/NMP (1:1) | NMP | DMF | N-Methylpyrrolidone (NMP) can be a better solvent for aggregating sequences. |

Precursor Amino Acid Derivatization and Synthesis

The synthesis of this compound relies on the use of suitably protected amino acid building blocks. The N-methylated valine must be synthesized, and the reactive side chains of lysine (B10760008) (ε-amino group) and glutamic acid (γ-carboxyl group) must be masked with appropriate protecting groups that are stable throughout the peptide assembly but can be removed during the final cleavage step.

The preparation of N-methylated amino acids for use in solid-phase peptide synthesis (SPPS) requires a multi-step process that maintains the chiral integrity of the parent amino acid. A common strategy involves the N-methylation of a pre-protected amino acid derivative. researchgate.netmonash.edu

One effective methodology begins with the protection of the amino group of L-valine with a group that is stable to the methylation conditions, such as the o-nitrobenzenesulfonyl (o-NBS) or nosyl (Ns) group. The carboxyl group is temporarily protected, often as a benzhydryl ester, to enhance solubility and stability. researchgate.net The N-alkylation is then carried out using a methylating agent. Mild conditions, such as using dimethyl sulfate (B86663) with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride with methyl iodide, can achieve methylation of the sulfonamide nitrogen. monash.edu Following methylation, the temporary carboxyl protecting group is removed. The nosyl group is then cleaved, typically using a thiol in the presence of a base, to yield the N-methylated amino acid. Finally, the α-amino group is protected with a group suitable for SPPS, most commonly the 9-fluorenylmethyloxycarbonyl (Fmoc) group, to yield the final Fmoc-N-Me-L-Val-OH building block.

| Step | Reaction | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | N-Protection | 2-Nitrobenzenesulfonyl chloride (Ns-Cl) | Protect the α-amino group with a group stable to methylation. |

| 2 | C-Protection | Diphenyldiazomethane | Protect the carboxyl group as a benzhydryl (Bzh) ester. researchgate.net |

| 3 | N-Methylation | Dimethyl sulfate / DBU or CH₃I / NaH | Introduce the methyl group onto the nitrogen atom. monash.edu |

| 4 | C-Deprotection | Mild acid (e.g., TFA in DCM) | Remove the benzhydryl ester. researchgate.net |

| 5 | N-Deprotection (Nosyl removal) | Thiophenol / K₂CO₃ | Remove the nosyl protecting group. |

| 6 | Final N-Protection | Fmoc-OSu | Introduce the Fmoc group for SPPS compatibility. |

L-Lysine Derivatization: The ε-amino group of lysine is highly nucleophilic and must be protected to prevent branching of the peptide chain. openaccesspub.org In the widely used Fmoc/tBu strategy, the tert-butyloxycarbonyl (Boc) group is the most common choice for lysine side-chain protection (Fmoc-Lys(Boc)-OH). The Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. peptide.com For specialized applications requiring selective deprotection of the lysine side chain while the peptide is still on the resin, other orthogonal protecting groups can be used. These include the acid-labile 4-methyltrityl (Mtt) group or the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. iris-biotech.deiris-biotech.de

| Protecting Group | Abbreviation | Cleavage Condition | Typical Use |

|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Strong acid (e.g., 95% TFA) | Standard protection, cleaved during final peptide release. peptide.com |

| Benzyloxycarbonyl | Z | Strong acid (HF), Hydrogenolysis | More common in Boc chemistry, but can be used in Fmoc strategies. peptide.com |

| 4-Methyltrityl | Mtt | Mild acid (e.g., 1% TFA in DCM) | Orthogonal protection for on-resin side-chain modification. iris-biotech.de |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Orthogonal protection for on-resin modification, stable to acid and base. iris-biotech.de |

| Allyloxycarbonyl | Aloc | Pd(0) catalyst | Orthogonal protection, removed under neutral conditions. peptide.com |

L-Glutamic Acid Derivatization: The side-chain γ-carboxyl group of glutamic acid must be protected to prevent it from participating in peptide bond formation, which would lead to undesired side products. In Fmoc/tBu chemistry, the side chain is typically protected as a tert-butyl (tBu) ester (Fmoc-Glu(OtBu)-OH). The tBu ester is stable to the piperidine (B6355638) used for Fmoc deprotection but is cleaved simultaneously with the Boc group of lysine and the peptide-resin linker by TFA. iris-biotech.de In Boc/Bzl chemistry, a benzyl (B1604629) (Bzl) ester is commonly used, which is removed by strong acids like hydrogen fluoride (B91410) (HF). For the synthesis of protected peptide fragments, other protecting groups such as allyl (All) or cyclohexyl (cHex) esters can be employed.

| Protecting Group | Abbreviation | Cleavage Condition | Associated Strategy |

|---|---|---|---|

| tert-butyl ester | OtBu | Strong acid (e.g., 95% TFA) | Fmoc/tBu |

| Benzyl ester | OBzl | Strong acid (HF), Hydrogenolysis | Boc/Bzl |

| Allyl ester | OAll | Pd(0) catalyst | Orthogonal / Fragment Synthesis |

| Cyclohexyl ester | OcHex | Strong acid (HF) | Boc/Bzl |

| 5-Oxo-4-oxazolidinepropionic acid | - | Alkaline hydrolysis, Hydrogenolysis | Specialized synthesis of γ-glutamyl peptides. jst.go.jp |

Conformational Analysis and Advanced Structural Elucidation of L Lysyl N Methyl L Valyl L Glutamic Acid

Spectroscopic Probes for Peptide Secondary and Tertiary Structure

Spectroscopic methods are indispensable for investigating the conformational landscape of peptides in solution. nih.gov These techniques provide insights into the secondary and tertiary structures by probing different physical properties of the peptide backbone and side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics of Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. nih.govmdpi.com A combination of one-dimensional and two-dimensional NMR experiments can provide a wealth of information regarding the conformational preferences of L-Lysyl-N-methyl-L-valyl-L-glutamic acid.

Key NMR parameters used in the conformational analysis include:

Chemical Shifts (δ): The precise resonance frequency of each nucleus (¹H, ¹³C, ¹⁵N) is highly sensitive to its local electronic environment. Deviations from random coil values can indicate the presence of stable secondary structures. utexas.edu The N-methyl group on the valine residue would introduce a characteristic singlet in the ¹H NMR spectrum around 2.8-3.1 ppm.

³J-Coupling Constants: The through-bond scalar coupling between the amide proton (HN) and the alpha-proton (Hα), known as ³J(HNHα), is related to the backbone dihedral angle φ via the Karplus equation. nih.gov Measuring these coupling constants for the Val and Glu residues provides crucial constraints for defining the peptide's backbone conformation. mdpi.com

Nuclear Overhauser Effect (NOE): NOEs arise from through-space dipole-dipole interactions between protons that are close in space (< 5 Å), irrespective of their position in the covalent structure. Observing specific NOE patterns, such as those between the Hα of one residue and the HN of the next (dαN(i, i+1)), helps to define sequential connectivities and local backbone geometry.

The ensemble of conformations for the peptide can be determined by integrating these experimental NMR restraints into molecular dynamics simulations. nih.govescholarship.org This combined approach provides a detailed picture of the peptide's structural landscape in solution. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O Predicted values are based on standard amino acid chemical shifts and may vary based on solvent, pH, and temperature.

| Residue | Proton | Predicted Chemical Shift (ppm) |

|---|---|---|

| Lysine (B10760008) | Hα | ~4.1 |

| Hβ | ~1.9 | |

| Hγ | ~1.5 | |

| Hδ | ~1.7 | |

| Hε | ~3.0 | |

| N-methyl-Valine | N-CH₃ | ~3.0 |

| Hα | ~3.9 | |

| Hβ | ~2.1 | |

| Hγ (2x CH₃) | ~1.0 | |

| Glutamic Acid | Hα | ~4.3 |

| Hβ | ~2.1 |

Circular Dichroism (CD) Spectroscopy in Peptide Helicity and Folding Studies

Different secondary structures exhibit distinct CD spectra in the far-UV region (190-250 nm):

α-Helix: Characterized by two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.orgpnas.org

β-Sheet: Shows a single negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Random Coil: Typically displays a strong negative band below 200 nm. creative-proteomics.com

For a short, N-methylated peptide like this compound, the formation of stable α-helices or β-sheets is unlikely. The CD spectrum would more likely indicate a predominantly random coil structure or the presence of β-turns. subr.edu The N-methylation restricts the conformational space around the Lys-Val bond, which could favor the formation of specific turn structures. CD spectroscopy can also be used to monitor conformational changes induced by environmental factors such as solvent polarity, pH, or temperature. creative-proteomics.comproquest.com

Table 2: Characteristic Far-UV CD Spectra for Common Peptide Secondary Structures

| Secondary Structure | Positive Maximum (nm) | Negative Maximum/Minima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| β-Turn | Varies (multiple types) | Varies |

Fourier-Transform Infrared (FTIR) Spectroscopy for Peptide Bond Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy provides information about peptide secondary structure by analyzing the vibrational frequencies of the amide bonds in the backbone. nih.govlongdom.org The most informative region in the IR spectrum for this purpose is the Amide I band, which appears between 1600 and 1700 cm⁻¹. shimadzu.comleibniz-fli.de

The Amide I band arises primarily from the C=O stretching vibration of the peptide backbone. shimadzu.comlew.ro Its exact frequency is sensitive to hydrogen bonding patterns and the local geometry of the backbone, making it a reliable indicator of secondary structure. nih.govnih.gov

α-Helices: ~1650-1658 cm⁻¹

β-Sheets: ~1620-1640 cm⁻¹ (strong) and sometimes a weaker band at ~1680-1695 cm⁻¹ for antiparallel sheets. lew.ro

β-Turns: ~1660-1685 cm⁻¹ lew.ro

Random Coil: ~1640-1650 cm⁻¹

The Amide II band (1480–1575 cm⁻¹), resulting from N-H bending and C-N stretching vibrations, is also conformationally sensitive. leibniz-fli.deresearchgate.net For this compound, the absence of an N-H bond at the methylated peptide linkage would lead to the disappearance of the corresponding Amide II vibration at that site, which could be a useful diagnostic feature in the FTIR spectrum.

Table 3: Correlation of Amide I Band Frequencies with Peptide Secondary Structure

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 |

| β-Turn | 1660 - 1685 |

| Random Coil | 1640 - 1650 |

Mass Spectrometry for Peptide Sequence and Modification Characterization

Mass spectrometry (MS) is a cornerstone analytical technique in proteomics and peptidomics, offering unparalleled sensitivity and accuracy for determining the molecular weight, elemental composition, and primary sequence of peptides. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation

High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm). drug-dev.comresearchgate.netahajournals.org For this compound, HRMS would be used to measure its monoisotopic mass, allowing for the unambiguous determination of its elemental formula (C₁₇H₃₂N₄O₆) and confirming the presence of the N-methylation (a mass increase of 14.01565 Da compared to the unmodified peptide). biorxiv.org

Tandem mass spectrometry (MS/MS) is the definitive method for peptide sequencing. nih.govwikipedia.org In an MS/MS experiment, the peptide ion (precursor ion) is isolated and then fragmented, typically through collision-induced dissociation (CID). drug-dev.comjove.com The resulting fragment ions are then mass-analyzed. Cleavage along the peptide backbone generates characteristic 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). matrixscience.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.

The N-methylation between Lys and Val is expected to influence the fragmentation pattern. Fragmentation of the amide bond C-terminal to the N-methylated residue is often favored. The presence of the N-methyl group adds 14.01565 Da to the mass of the valine residue when calculating fragment ion masses. Careful analysis of the MS/MS spectrum is required to precisely localize this modification. nih.gov

Table 4: Calculated m/z Values for the Precursor and Major Fragment Ions of this compound Calculations are for singly charged ([M+H]⁺) monoisotopic masses.

| Ion | Sequence | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Lys-(N-Me)Val-Glu | 401.2395 |

| b₁ | Lys | 129.1023 |

| b₂ | Lys-(N-Me)Val | 242.1867 |

| y₁ | Glu | 148.0604 |

Ionization Enhancement Strategies in Peptide Mass Spectrometry

The efficiency of converting peptide molecules in solution into gas-phase ions is a critical factor for detection sensitivity in mass spectrometry. Electrospray ionization (ESI) is the most common soft ionization technique for peptides, as it generates multiply charged ions from liquid samples, which are amenable to MS/MS analysis. bitesizebio.com

Several strategies can be employed to enhance the ionization efficiency of peptides like this compound:

Mobile Phase Modifiers: The composition of the solvent from which the peptide is sprayed can have a significant impact. While acids like formic acid are standard, the addition of "supercharging" agents (e.g., m-nitrobenzyl alcohol, dimethyl sulfoxide) to the mobile phase can increase the charge state of peptides, potentially improving fragmentation efficiency and sensitivity. researchgate.netescholarship.org

Chemical Derivatization: This strategy involves covalently attaching a chemical tag to the peptide that promotes ionization. nih.gov For instance, a tag containing a permanently charged quaternary ammonium (B1175870) group can be attached to the N-terminus or the lysine side chain. This ensures the peptide carries a positive charge regardless of the solution pH, leading to a significant enhancement in ESI signal intensity. researchgate.net This approach is particularly useful for low-abundance peptides or those that ionize poorly under standard conditions. nih.gov

Detection of Post-Translational Modifications and Backbone N-Methylation via MS

Mass spectrometry (MS) is a cornerstone technique for the characterization of peptides and proteins, including the detection of post-translational modifications (PTMs) such as N-methylation. nih.govtandfonline.com The presence of a methyl group on the nitrogen atom of the peptide backbone introduces a mass shift of 14 Da (or multiples of 14 for di- and tri-methylation), which is readily detectable by modern mass spectrometers. nih.gov

For the tripeptide this compound, MS analysis would reveal a specific molecular weight corresponding to the sum of its constituent amino acid residues plus the additional mass of the methyl group on the valine residue. Tandem mass spectrometry (MS/MS) is particularly crucial for pinpointing the exact location of this modification. tandfonline.com In an MS/MS experiment, the peptide ion is isolated and fragmented, typically at the peptide bonds, generating a series of b- and y-ions. matrixscience.comuab.edu The mass difference between adjacent fragment ions in the resulting spectrum allows for the determination of the amino acid sequence. The N-methylation on the valine residue would be identified by a 14 Da mass shift in the fragment ions containing this modified residue. nih.gov

The fragmentation patterns of N-methylated peptides can sometimes differ from their non-methylated counterparts, which can provide additional confirmation of the modification. nih.gov For instance, the presence of a permanent positive charge at the N-terminus due to trimethylation can influence fragmentation pathways. nih.gov While this compound contains a single backbone N-methylation, the principles of fragmentation analysis remain the same.

It is important to note that certain challenges can arise in the MS analysis of methylated peptides. For example, methyl group migration during fragmentation has been observed in some cases, particularly with singly charged ions, which could potentially complicate spectral interpretation. nih.gov Additionally, the mass shift of 14 Da can sometimes be ambiguous, as other modifications or artifacts might produce similar mass changes. nih.gov Therefore, high-resolution mass spectrometry and careful data analysis are essential for the confident identification and localization of N-methylation. nih.gov

Chromatographic and Electrophoretic Techniques for Peptide Purity and Heterogeneity Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Peptide Separation

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis of peptide purity and the separation of closely related impurities. mtoz-biolabs.comresolvemass.ca For a synthetic peptide such as this compound, these techniques are critical for quality control, ensuring that the desired product is the major component of the sample. jpt.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. mtoz-biolabs.com This technique separates peptides based on their hydrophobicity. The sample is injected onto a column packed with a non-polar stationary phase, and a polar mobile phase is used for elution. Peptides with greater hydrophobicity will have a stronger interaction with the stationary phase and thus will be retained longer on the column. mtoz-biolabs.com The purity of the target peptide is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. resolvemass.ca

UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. waters.com This is achieved through the use of smaller stationary phase particles (typically less than 2 µm), which allows for more efficient separation. waters.com The enhanced resolution of UPLC is particularly beneficial for separating impurities that are structurally very similar to the target peptide, such as deletion sequences or isomers. waters.comalmacgroup.com

The choice of mobile phase modifiers, such as trifluoroacetic acid (TFA) or formic acid, can significantly impact the peak shape and retention of peptides. waters.com For this compound, a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, would be employed to ensure the efficient separation of the target peptide from any synthesis-related impurities.

Table 1: Comparison of HPLC and UPLC for Peptide Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

| System Pressure | Lower | Higher |

| Typical Application | Routine purity analysis | High-resolution separation of complex mixtures |

Capillary Electrophoresis (CE) for Charge-Based Peptide Analysis

Capillary Electrophoresis (CE) is a high-resolution analytical technique that separates molecules based on their charge-to-mass ratio. nih.gov It serves as a complementary method to HPLC for assessing the purity and heterogeneity of peptides like this compound. nih.gov

Capillary Gel Electrophoresis (CGE) is another variant of CE that utilizes a gel matrix within the capillary to separate molecules based on their size, similar to traditional gel electrophoresis. libretexts.orgformulationbio.com While less common for small peptides, it can be useful for resolving size-based impurities. The direct coupling of CE to a mass spectrometer (CE-MS) provides an even more powerful analytical tool, combining the high-resolution separation of CE with the mass identification capabilities of MS. nih.gov

X-ray Crystallography and Computational Modeling for Three-Dimensional Structure Determination

Solid-State Conformational Analysis of N-Methylated Amino Acids

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate an electron density map and build a detailed model of the molecule's conformation in the solid state. wikipedia.orgnih.gov

For N-methylated amino acids, which are the building blocks of peptides like this compound, X-ray crystallography provides valuable insights into how the methyl group influences the local geometry and intermolecular interactions. iisc.ac.in A study on N-methyl-DL-glutamic acid revealed its zwitterionic form in the crystal, with protonation at the amino nitrogen. researchgate.net The crystal structure also showed a network of intermolecular hydrogen bonds involving the carboxylate and amino groups, which dictate the packing of the molecules in the crystal lattice. researchgate.net

Table 2: Crystallographic Data for N-methyl-DL-glutamic Acid

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.219(2) |

| b (Å) | 10.583(1) |

| c (Å) | 9.595(1) |

| Z | 8 |

| Final R value | 0.049 |

Data from a study on N-methyl-DL-glutamic acid. researchgate.net

Molecular Dynamics Simulations for Peptide Conformational Ensembles

While X-ray crystallography provides a static picture of a molecule's structure, peptides in solution are dynamic and can adopt a range of conformations. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules at the atomic level. americanpeptidesociety.org By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes the positions and velocities of the atoms over time, providing insights into the conformational landscape of a peptide. bonvinlab.org

For this compound, MD simulations can be used to explore the conformational preferences of the peptide in an aqueous environment. americanpeptidesociety.org These simulations can reveal the most stable conformations, the flexibility of different regions of the peptide, and the role of intramolecular and intermolecular interactions in stabilizing specific structures. pnas.org The presence of the N-methyl group on the valine residue would be expected to influence the local backbone dynamics and potentially favor certain conformations over others. nih.gov

MD simulations can also be used to calculate various structural properties, such as the radius of gyration, root-mean-square deviation (RMSD) from a reference structure, and the formation of hydrogen bonds. nih.gov The results of these simulations can be compared with experimental data from techniques like NMR spectroscopy to validate the computational model and gain a more complete understanding of the peptide's structure and dynamics. pnas.org Advanced simulation techniques, such as replica exchange molecular dynamics, can be employed to enhance the sampling of the conformational space and overcome the limitations of conventional MD simulations for studying processes like peptide folding. bonvinlab.org

Investigation of Structure Function Relationships for L Lysyl N Methyl L Valyl L Glutamic Acid

General Principles of Peptide Structure-Activity Correlation

Several experimental techniques, often referred to as "scanning" methodologies, are employed to probe these relationships. These methods provide a systematic framework for understanding the functional role of each amino acid within a peptide. nih.govresearchgate.net

Key Scanning Techniques in Peptide SAR Studies:

| Scanning Technique | Purpose | Typical Modification | Insights Gained |

| Alanine Scanning | To identify key residues (hot spots) essential for biological activity. researchgate.net | Each amino acid residue is systematically replaced with Alanine. | Reveals the contribution of individual side chains to binding affinity and function. A significant loss of activity indicates a critical residue. |

| D-Amino Acid Scanning | To investigate the importance of backbone conformation and stereochemistry for activity. researchgate.net | Each L-amino acid is replaced with its D-enantiomer. | Provides information on the required spatial orientation of side chains and the conformational flexibility of the peptide backbone. |

| N-Alkyl Amino Acid Scanning (e.g., N-Methyl Scanning) | To determine the importance of backbone amide protons as hydrogen bond donors. researchgate.net | The amide proton of a residue is replaced with an alkyl (e.g., methyl) group. | Identifies critical hydrogen bonds involved in maintaining the bioactive conformation or in receptor binding. |

| Proline Scanning | To explore the impact of conformational rigidity on peptide activity. researchgate.net | Residues are substituted with Proline, which has a constrained cyclic structure. | Helps to understand how restricting the peptide backbone's flexibility in specific regions affects its function. researchgate.net |

Through these and other modification strategies, a detailed map of the structure-activity landscape can be constructed. This knowledge is crucial for the rational design of peptide analogs with improved properties, such as enhanced potency, greater selectivity, and increased metabolic stability. creative-peptides.commdpi.com The fundamental assumption is that the biological activity of a compound can be expressed as a function of its chemical structure, allowing for the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. creative-peptides.com

Influence of N-Methylation on Peptide Conformation and Bioactivity

Backbone N-methylation, the substitution of an amide proton with a methyl group, is a powerful and versatile tool in peptide chemistry used to enhance pharmacological properties. nih.govnih.gov This modification is found in numerous naturally occurring peptides, including the immunosuppressant drug cyclosporine, and is known to improve metabolic stability, membrane permeability, and in some cases, oral bioavailability. nih.govresearchgate.net The primary effects of N-methylation stem from its influence on the peptide's conformational landscape and its ability to modulate intermolecular interactions.

The introduction of an N-methyl group has two major local effects on the peptide backbone:

Elimination of a Hydrogen Bond Donor: The amide N-H group is a crucial hydrogen bond donor, participating in the formation of secondary structures like α-helices and β-sheets, as well as in interactions with biological receptors. cam.ac.uk Replacing the hydrogen with a methyl group removes this capability, which can disrupt existing hydrogen bonding networks. researchgate.net

Steric Influence on Amide Bond Conformation: The methyl group introduces steric bulk that can influence the equilibrium between the cis and trans conformations of the peptide bond. While the trans conformation is overwhelmingly favored for most amino acids, N-methylation significantly lowers the energy barrier for the cis conformation, making it more accessible. cam.ac.ukresearchgate.net

These local changes can have profound long-range consequences on the peptide's global conformation, leading to a more rigid and pre-organized structure. nih.gov

Conformational Constraints Imparted by N-Methyl-L-valine

The incorporation of an N-methyl group on a valine residue combines the conformational effects of N-methylation with the intrinsic structural properties of valine. Valine is a Cβ-branched amino acid, meaning it has two non-hydrogen substituents attached to its β-carbon. This inherent bulkiness already restricts the range of accessible backbone dihedral angles (φ and ψ) compared to non-branched amino acids.

When N-methylation is applied to valine, these conformational restrictions are amplified:

Increased Steric Hindrance: The N-methyl group adds further steric clash near the peptide backbone, further limiting the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds.

Favored Conformations: This combined steric bulk makes it more difficult for the N-methyl-L-valine residue to adopt conformations typical of α-helices, while potentially favoring more extended or turn-like structures, such as those found in β-sheets.

Backbone Rigidification: The loss of the amide proton's hydrogen-bonding capability, coupled with the increased steric hindrance, can lock the local peptide backbone into a more defined conformation, reducing the entropic penalty upon binding to a target. nih.gov

The specific conformational outcome depends on the position of the N-methyl-L-valine residue within the peptide sequence and the nature of the adjacent amino acids. beilstein-journals.org

Modulation of Receptor Binding and Molecular Recognition by Backbone N-Methylation

Backbone N-methylation can significantly alter how a peptide interacts with its biological target, often leading to improved affinity and selectivity. nih.govacs.org This modulation occurs through several mechanisms:

Conformational Pre-organization: By reducing the conformational flexibility of the peptide, N-methylation can "lock" the molecule into its bioactive conformation—the specific three-dimensional shape required for optimal binding to its receptor. nih.govscispace.com This pre-organization minimizes the entropic cost of binding, which can translate to higher binding affinity.

Disruption of Non-Productive Interactions: The removal of an amide hydrogen bond donor can prevent the formation of intramolecular or intermolecular hydrogen bonds that might stabilize an inactive conformation or lead to non-specific binding.

Improved Selectivity: Different receptor subtypes often require slightly different ligand conformations for optimal binding. By systematically N-methylating a peptide at various positions, it is possible to create analogs that preferentially adopt the conformation required for binding to one receptor subtype over others. A study on the cyclic peptide MT-II, an agonist for melanocortin receptors, demonstrated that introducing multiple N-methyl groups progressively increased selectivity, ultimately yielding potent and highly selective agonists for the hMC1R subtype. acs.orgnih.gov

Altered Solvation Properties: The replacement of a polar N-H group with a nonpolar methyl group increases the local lipophilicity of the peptide backbone. This can enhance interactions with hydrophobic pockets on a receptor surface and improve the peptide's ability to cross cell membranes. nih.gov

Table of Research Findings on N-Methylation and Receptor Interaction

| Peptide Studied | N-Methylation Strategy | Key Finding | Reference |

| cyclo(-GRGDfL-) | Multiple N-methylation | Increased selectivity toward different integrin subtypes. | nih.gov |

| MT-II (Melanocortin Agonist) | Complete N-methyl scan (31 derivatives) | Selectivity for melanocortin receptor subtypes (hMC1R, hMC3R, hMC4R, hMC5R) improved with each added N-methyl group. | acs.orgnih.gov |

| Somatostatin Analog | Full N-methyl scan | Drastically improved metabolic stability and intestinal permeability. | nih.gov |

Role of Specific Amino Acid Residues in Oligopeptide Function

Lysine (B10760008) Residue Contributions to Peptide Interaction Profiles

Lysine (Lys, K) is a basic, positively charged amino acid at physiological pH, characterized by a long, flexible side chain ending in a primary ε-amino group ((CH₂)₄NH₃⁺). nih.gov This structure allows lysine to participate in a wide range of molecular interactions that are critical for peptide function.

Electrostatic Interactions: The positive charge on the ε-amino group is a dominant feature, enabling strong electrostatic interactions (salt bridges) with negatively charged groups. This is fundamental for the binding of peptides to targets such as the phosphate (B84403) backbone of nucleic acids (DNA/RNA) or acidic residues (aspartic acid, glutamic acid) on protein surfaces. youtube.comubc.ca Cationic antimicrobial peptides, for instance, utilize their lysine and arginine residues to interact with and disrupt negatively charged bacterial membranes. ubc.ca

Hydrogen Bonding: The terminal -NH₃⁺ group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with suitable acceptors like carbonyl oxygens or hydroxyl groups, thereby stabilizing peptide-protein or peptide-ligand complexes. nih.gov

Nucleophilic Reactivity and Covalent Linkages: The unprotonated form of the ε-amino group is a potent nucleophile, allowing it to form stable covalent bonds. youtube.comyoutube.com This reactivity is harnessed biologically in post-translational modifications, such as ubiquitination, where ubiquitin is attached to lysine residues to tag proteins for degradation. youtube.com It can also form Schiff base intermediates, which are crucial in the active sites of certain enzymes. youtube.com

Solvation and Hydrophilicity: The charged and polar nature of the lysine side chain enhances the water solubility of peptides and typically orients it toward the aqueous environment on the surface of a folded protein.

Valine Residue in Peptide Structural Stability and Ligand Interactions

Valine (Val, V) is an aliphatic, non-polar amino acid with a branched isopropyl side chain. wikipedia.org Its primary contributions to peptide structure and function are rooted in its size, shape, and hydrophobicity.

Conformational Restriction: As a Cβ-branched amino acid, the bulky isopropyl group of valine sterically hinders the rotation of the peptide backbone, restricting the possible φ and ψ angles. This makes valine less likely to be found in the tightly coiled structure of an α-helix and more favorable in the more extended conformations of β-sheets. This inherent rigidity contributes to the structural stability of the peptide.

Substrate Recognition: While its side chain is generally non-reactive, valine can play a significant role in molecular recognition by fitting into hydrophobic pockets on receptor surfaces or enzymes. It can participate in the binding and recognition of hydrophobic ligands, such as lipids. Its defined size and shape contribute to the specificity of these interactions.

Glutamic Acid Residue in Anionic Interactions and Functional Modulation

The functional properties of a peptide are profoundly influenced by the physicochemical characteristics of its amino acid side chains. In L-Lysyl-N-methyl-L-valyl-L-glutamic acid, the C-terminal glutamic acid (Glu) residue plays a pivotal role in defining the peptide's structural and interactive capabilities, primarily through anionic interactions.

The side chain of glutamic acid contains a carboxylic acid group, which is deprotonated and negatively charged at physiological pH, conferring an anionic property to this region of the peptide. nih.govcreative-peptides.com This negative charge is crucial for forming strong non-covalent interactions known as ionic bonds or salt bridges. nih.govwikipedia.org Salt bridges are a combination of an electrostatic interaction and hydrogen bonding, typically occurring between oppositely charged residues. wikipedia.orgyoutube.com In the context of this specific peptide, the anionic carboxylate of glutamic acid can form an intramolecular salt bridge with the cationic ε-amino group of the N-terminal lysine (Lys) residue. nih.govnih.gov

The formation of such a salt bridge can significantly modulate the peptide's function by:

Conformational Stabilization: By locking the N- and C-termini into a specific orientation, an intramolecular salt bridge reduces the conformational flexibility of the peptide. This pre-organization can lower the entropic penalty of binding to a biological target, potentially increasing binding affinity. Studies on alanine-based helical peptides have demonstrated that Glu-Lys salt bridges, particularly when spaced appropriately (e.g., at i, i+4 positions), can substantially stabilize secondary structures like the α-helix. nih.gov

Specificity of Binding: The defined three-dimensional structure resulting from such an interaction can create a unique surface that is complementary to a specific binding pocket on a target protein. The precise geometry and charge distribution dictated by the salt bridge are critical for molecular recognition.

Modulation by pH: The stability of the salt bridge is pH-dependent. At low pH, the carboxyl group of glutamic acid becomes protonated and neutral, breaking the ionic bond. nih.gov This pH-sensitivity can be engineered into peptides to trigger conformational changes or binding/release in specific cellular compartments or environments with different pH values. nih.gov

The interaction between glutamic acid and lysine has been exploited in the design of various self-assembling peptide systems, where the electrostatic attraction drives the formation of higher-order structures like nanofibers and vesicles. nih.govacs.org This highlights the fundamental role of the glutamic acid residue in governing molecular interactions through its anionic side chain.

| Residue | Side Chain Functional Group | Charge at pH 7.4 | Potential Role |

|---|---|---|---|

| L-Lysine (Lys) | ε-amino (-NH3+) | Positive (Cationic) | Forms the positive component of a salt bridge; Hydrogen bond donor. |

| L-Glutamic Acid (Glu) | γ-carboxyl (-COO-) | Negative (Anionic) | Forms the negative component of a salt bridge; Hydrogen bond acceptor. nih.gov |

De Novo Design Principles and Rational Engineering of Peptides for Specific Functions

The creation of peptides with novel or enhanced functions is a cornerstone of modern medicinal chemistry and biotechnology. This is achieved through two complementary strategies: de novo design and rational engineering. nih.gov

De novo design involves creating entirely new peptide sequences from first principles to adopt a specific fold and perform a desired function. nih.govmdpi.comacs.org This approach is not reliant on modifying existing natural peptides but instead builds novel molecular architectures intended to interact with biological targets like proteins or membranes. nih.govresearchgate.net The design process often begins by defining a target structure or function, followed by the computational generation and evaluation of sequences that could meet these criteria. researchgate.net

Rational engineering , conversely, utilizes a deep understanding of the structure-function relationship of an existing peptide to make specific, knowledge-based modifications. nih.govyoutube.com This process aims to improve properties such as binding affinity, selectivity, stability, or pharmacokinetic profiles. For a peptide like this compound, rational design would involve making targeted changes to its sequence or chemical structure to optimize its interaction with a specific molecular partner. elsevierpure.com

The general workflow for these design principles involves an iterative cycle of design, synthesis, and experimental testing. The initial design phase heavily leverages computational tools to predict the consequences of specific modifications before they are physically created in the laboratory. nih.gov

Sequence-Based Design and Residue Engineering for Enhanced Functionality

Sequence-based design is a fundamental aspect of rational peptide engineering, focusing on the principle that the linear sequence of amino acids dictates the peptide's structure and function. nih.govrsc.org By systematically modifying the residues within a sequence—a process known as residue engineering—it is possible to fine-tune a peptide's properties. nih.govresearchgate.net

Applying these principles to this compound, one can envision several strategies to enhance its functionality:

Modulating Electrostatic Interactions: The strength and geometry of the potential intramolecular salt bridge can be altered. Substituting L-Lysine with L-Arginine, which has a more delocalized positive charge in its guanidinium (B1211019) group, can create different hydrogen bonding patterns and interaction strengths. nih.gov Similarly, replacing L-Glutamic acid with L-Aspartic acid, which has a shorter side chain, would change the distance between the charged groups, thereby altering the conformational constraints on the peptide backbone. nih.gov

Impact of N-methylation: The N-methylation of the L-valyl residue is a critical modification. The addition of a methyl group to the backbone amide nitrogen removes its ability to act as a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets. researchgate.net However, this modification also provides significant advantages:

Increased Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, slowing the degradation of the peptide in vivo and increasing its biological half-life. researchgate.netingentaconnect.com

Enhanced Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes. researchgate.net

Conformational Control: The steric bulk of the methyl group restricts the rotation of the peptide backbone, locking it into a more defined conformation, which can be beneficial for binding affinity.

Hydrophobic Core Modification: The central L-valine residue provides a hydrophobic character. Its replacement with other nonpolar residues like Leucine or Isoleucine could alter the peptide's interaction with hydrophobic pockets on a target protein.

These targeted modifications allow for the systematic optimization of a lead peptide to achieve a desired therapeutic or functional profile. acs.org

Computational Approaches in Guiding Peptide Design for this compound Analogs

Computational chemistry and bioinformatics are indispensable tools in modern peptide design, enabling the rapid in silico evaluation of peptide analogs before committing to costly and time-consuming chemical synthesis. nih.govnih.govfrontiersin.org For designing analogs of this compound, several computational approaches are particularly valuable. nih.gov

Molecular Docking is used to predict the preferred orientation of a peptide when bound to a target receptor or enzyme. nih.gov This technique scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. For analogs of the target peptide, docking could be used to predict how substitutions (e.g., Lys to Arg) or conformational changes affect the binding affinity and specificity to a protein target.

Molecular Dynamics (MD) Simulations provide detailed information about the dynamic behavior of a peptide over time at an atomic level. americanpeptidesociety.orgspringernature.com An MD simulation could be used to:

Assess the stability of the intramolecular salt bridge between Lys and Glu in an aqueous environment. nih.gov

Explore the conformational landscape of the peptide to understand its flexibility and dominant shapes. nih.gov

Simulate the binding process to a target, providing insights into the thermodynamics and kinetics of the interaction. mountainscholar.org

Machine Learning and AI are increasingly used to predict peptide properties and generate novel sequences. rsc.orgbiorxiv.org Deep learning models can be trained on large datasets of known peptides to predict their biological activity, toxicity, or cell-penetrating capabilities. Such models could be used to screen vast virtual libraries of analogs of this compound to identify candidates with the highest probability of success. biorxiv.orguw.edu

These computational strategies significantly accelerate the design-build-test cycle, reducing the reliance on trial-and-error and enabling a more targeted and efficient approach to developing functional peptides. researchgate.net

| Computational Method | Application in Designing Analogs |

|---|---|

| Molecular Docking | Predicts binding mode and affinity of peptide analogs to a target protein. nih.gov |

| Molecular Dynamics (MD) Simulation | Evaluates conformational stability, flexibility, and the dynamics of peptide-protein interactions. americanpeptidesociety.org |

| Quantum Mechanics (QM) | Provides highly accurate calculations of electronic properties and interaction energies for key residues. |

| Machine Learning / AI | Screens virtual libraries and predicts biological activities (e.g., antimicrobial, cell-penetrating) based on sequence. rsc.org |

In Vitro Molecular Interactions and Functional Characterization of L Lysyl N Methyl L Valyl L Glutamic Acid

In Vitro Assays for Target Interaction Profiling

The initial characterization of a peptide's biological activity involves a suite of in vitro assays designed to identify its molecular targets and elucidate its mechanism of action at the cellular level.

Receptor binding assays are fundamental in determining the affinity of a peptide for specific cellular receptors. nih.govchelatec.com These studies are crucial for identifying the initial point of interaction that triggers a biological response. The common approaches involve either direct or competitive binding experiments. chelatec.com

In a typical direct binding assay, a radiolabeled or fluorescently tagged version of L-Lysyl-N-methyl-L-valyl-L-glutamic acid would be synthesized. This labeled peptide is then incubated at various concentrations with cells, cell membranes, or purified receptors. The amount of bound peptide is measured, and from this data, key parameters like the equilibrium dissociation constant (Kd), which indicates the affinity of the peptide for its receptor, and the maximum number of binding sites (Bmax) can be determined. chelatec.com

Competitive binding assays, on the other hand, are used to determine the binding affinity of the unlabeled peptide. nih.gov In this setup, a known labeled ligand for a specific receptor is used, and the unlabeled test peptide is added in increasing concentrations to compete for the binding sites. The concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 value. nih.gov This value can then be used to calculate the inhibition constant (Ki), providing a measure of the peptide's binding affinity. chelatec.com

Table 1: Key Parameters Determined from Receptor Binding Assays

| Parameter | Description | Assay Type |

| Kd (Equilibrium Dissociation Constant) | The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd indicates higher affinity. | Direct Binding |

| Bmax (Maximum Binding Capacity) | Represents the total concentration of receptor sites in the sample. | Direct Binding |

| IC50 (Half Maximal Inhibitory Concentration) | The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. | Competitive Binding |

| Ki (Inhibition Constant) | An absolute measure of the binding affinity of a competitive inhibitor. | Competitive Binding |

These assays are instrumental in the initial screening and characterization of peptides, helping to identify lead compounds for further investigation. nih.gov

To investigate whether this compound can modulate the activity of specific enzymes, inhibition and activation studies are performed. These can be conducted in both cell-free and cellular systems.

Cell-free assays utilize purified enzymes and substrates to directly measure the effect of the peptide on enzyme activity. americanpeptidesociety.org The progress of the reaction is monitored, often through spectrophotometric or fluorometric methods, in the presence and absence of the test peptide. americanpeptidesociety.org By analyzing the reaction kinetics, it is possible to determine not only if the peptide is an inhibitor or activator but also its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). americanpeptidesociety.org

Cellular models, in contrast, provide a more physiologically relevant context by assessing enzyme activity within intact cells. americanpeptidesociety.org After treating the cells with the peptide, cell lysates are prepared, and the activity of the target enzyme is measured. This approach can help to confirm that the peptide is cell-permeable and retains its activity in a complex intracellular environment. Cell-free biosynthesis (CFB) has also emerged as a rapid, high-throughput method to produce enzymes and peptides for these screening assays, overcoming limitations of traditional expression systems. nih.govbiorxiv.org

Cell-based functional assays are essential for understanding the physiological consequences of a peptide's interaction with its target. americanpeptidesociety.orgaccelevirdx.com These assays measure a wide range of cellular responses, providing insights into the peptide's mechanism of action. eurofinsdiscovery.com

Depending on the hypothesized function of this compound, a variety of assays could be employed. For example, if the peptide is predicted to have anti-proliferative effects, cell viability and proliferation assays (e.g., MTS or MTT assays) would be appropriate. americanpeptidesociety.org If it is thought to be involved in immune modulation, assays measuring cytokine secretion, immune cell activation, or phagocytosis could be used. aragenbio.com

Mechanistic Investigations of Peptide Activity in Biological Mimics

To further understand the mechanisms of action, particularly those related to membrane interaction and antimicrobial potential, simplified, non-cellular systems that mimic biological environments are employed.

The ability of a peptide to cross biological membranes is a critical determinant of its bioavailability and intracellular activity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict the passive diffusion of compounds across membranes. nih.govinventro.coresearchgate.net

In a PAMPA experiment, a filter plate with an artificial membrane composed of a lipid-inert solvent mixture is placed between a donor and an acceptor well. The test peptide is introduced into the donor well, and after an incubation period, the concentration of the peptide in the acceptor well is quantified. This allows for the calculation of a permeability coefficient (Pe), which indicates the peptide's ability to passively cross the membrane. nih.gov Different lipid compositions can be used to model various biological barriers, such as the gastrointestinal tract or the blood-brain barrier. researchgate.net This assay is a valuable tool for early-stage assessment of a peptide's drug-like properties. rsc.org

Table 2: Typical Classification of Permeability in PAMPA

| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |

| High | > 10 |

| Medium | 1 - 10 |

| Low | < 1 |

Note: Specific Papp values for classification can vary depending on the specific PAMPA model and conditions used.

While data on this compound is scarce, studies on related peptides rich in lysine (B10760008) and valine have demonstrated significant antimicrobial and anti-biofilm properties. These peptides are often cationic and amphipathic, allowing them to interact with and disrupt negatively charged bacterial membranes. nih.govresearchgate.net

In vitro antimicrobial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a peptide that visibly inhibits the growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. These values are determined through broth microdilution or agar (B569324) dilution methods against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus and Pseudomonas aeruginosa) and fungi. nih.gov

Many lysine- and valine-containing peptides also show efficacy against biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov The anti-biofilm activity can be assessed by determining the Minimum Biofilm Eradication Concentration (MBEC), which is the minimum concentration of the peptide required to kill the cells within a mature biofilm. Assays often involve growing biofilms on surfaces like microtiter plates and then treating them with the peptide, followed by quantification of viable cells.

For instance, studies on cationic lipopeptides containing lysine have shown high activity against Gram-positive cocci, including antibiotic-resistant strains, and their ability to combat biofilms formed by clinical S. aureus strains. mdpi.com Similarly, synthetic peptides rich in valine and arginine (chemically similar to lysine) have displayed potent antimicrobial activity by interacting with and permeabilizing bacterial membranes. nih.gov A lysine-rich derivative of a scorpion peptide, Pacavin-5K, was shown to kill S. aureus in a biofilm state and disrupt the bacterial membrane. nih.gov

Table 3: Representative In Vitro Antimicrobial Activity of a Lysine-Rich Peptide (Pacavin-5K)

| Microorganism | MIC (μg/mL) |

| Staphylococcus aureus ATCC 29213 | 4 |

| Staphylococcus epidermidis ATCC 12228 | 8 |

| Pseudomonas aeruginosa ATCC 27853 | 8 |

| Escherichia coli ATCC 25922 | 16 |

| Candida albicans ATCC 10231 | 16 |

Data is illustrative and based on findings for related antimicrobial peptides. nih.gov

These studies on related compounds suggest that this compound, due to its constituent amino acids, could warrant investigation for similar antimicrobial properties through these established in vitro assays.

Computational Approaches to Predict and Analyze Molecular Interactions

Computational methods are indispensable tools in modern molecular biology and drug discovery for predicting and analyzing the interactions between molecules. nih.govacs.org In the absence of specific experimental data for the tripeptide this compound, this section outlines the established computational approaches that would be employed to characterize its molecular interactions. These in silico techniques, including molecular docking and binding affinity prediction, provide valuable insights into the potential binding modes and affinities of peptides with their biological targets. rsc.org

Molecular Docking Simulations to Identify Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. acs.org This method is crucial for understanding how a peptide like this compound might interact with a specific protein receptor at an atomic level. acs.org The process involves sampling a vast number of possible conformations of the peptide within the binding site of a target protein and then using a scoring function to rank these conformations. acs.org

The primary goal of molecular docking is to identify the most likely binding pose of the peptide. This is a structure-based method that requires the three-dimensional structures of both the peptide (ligand) and the target protein (receptor). mdpi.com Given the high degree of flexibility in peptides, advanced docking protocols often account for this by using an ensemble of peptide conformations or by allowing flexibility in both the peptide and the protein's side chains during the simulation. nih.govnih.govresearchgate.net

For a tripeptide such as this compound, the docking process would begin with generating a 3D model of the peptide. The N-methylation on the valine residue is a key structural feature that would be incorporated, as it can influence the peptide's conformational preferences and resistance to enzymatic degradation. nbinno.com A known or predicted binding site on a target protein would then be defined. Docking algorithms, such as those available in software like AutoDock or CABS-dock, would then be used to explore the binding landscape. semanticscholar.org The output of these simulations is a set of possible binding poses, ranked by their docking scores, which estimate the binding energy. nih.gov

The identified binding modes reveal critical information about the specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the peptide-protein complex. For instance, the lysine and glutamic acid residues, with their respective positive and negative charges at physiological pH, could form key electrostatic interactions with the target protein.

To illustrate the type of results obtained from such a simulation, the following hypothetical data table outlines potential interactions for this compound with a hypothetical protein target.

| Amino Acid Residue | Potential Interaction Type | Interacting Protein Residue (Hypothetical) | Estimated Distance (Å) |

| L-Lysine | Hydrogen Bond, Salt Bridge | Aspartic Acid 121 | 2.8 |

| N-methyl-L-valine | Hydrophobic Interaction | Leucine 85, Isoleucine 90 | 3.5 - 4.0 |

| L-Glutamic Acid | Hydrogen Bond, Salt Bridge | Arginine 45 | 3.0 |

This table is for illustrative purposes only, as no specific experimental or computational data for this compound is currently available.

Prediction of Peptide-Target Binding Affinities

Following the identification of plausible binding modes, the next critical step is to predict the binding affinity between the peptide and its target. Binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or binding free energy (ΔG), quantifies the strength of the interaction. Computational methods for predicting binding affinity are diverse and can range from simple scoring functions used in docking to more rigorous and computationally expensive techniques like molecular dynamics (MD) simulations coupled with free energy calculations. nih.govfrontiersin.org

Machine learning models are also increasingly being used to predict peptide-protein binding affinities. rsc.orgnih.gov These models are trained on large datasets of known protein-peptide complexes and their experimentally determined binding affinities. nih.gov By learning the complex relationships between sequence, structure, and affinity, these models can make predictions for new peptide-protein pairs. rsc.org

For this compound, a physics-based method such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) could be applied to the docked poses to calculate the binding free energy. mdpi.com This method provides a more accurate estimation of affinity than docking scores alone. Alternatively, machine learning tools like PPI-Affinity, which are specifically designed for protein-peptide interactions, could be employed. nih.govacs.org

The predicted binding affinity is a crucial parameter for prioritizing peptide candidates in drug discovery and for understanding their biological function. A lower predicted binding energy or dissociation constant indicates a stronger and more stable interaction.

The following interactive table provides a hypothetical comparison of predicted binding affinities for this compound and related peptides with a target protein, as might be generated by computational tools.

| Peptide | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Dissociation Constant (Kd) | Computational Method |

| This compound | -9.5 | 50 nM | MM-PBSA |

| L-Lysyl-L-valyl-L-glutamic acid | -8.2 | 200 nM | MM-PBSA |

| L-Alanyl-N-methyl-L-valyl-L-glutamic acid | -7.0 | 800 nM | MM-PBSA |

This table contains hypothetical data for illustrative purposes. The values are not based on experimental results for this compound.

Advanced Research Directions and Emerging Methodologies in Peptide Science

Development of Cutting-Edge Analytical Techniques for Complex Peptidic Architectures

The precise characterization of structurally complex peptides like L-Lysyl-N-methyl-L-valyl-L-glutamic acid is fundamental to understanding their structure-function relationships. The presence of an N-methylated internal residue introduces specific analytical challenges that have spurred the refinement and application of sophisticated analytical techniques.

Mass spectrometry (MS) is a cornerstone for the analysis of modified peptides. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are routinely used for molecular weight determination. researchgate.net However, for detailed structural elucidation, tandem mass spectrometry (MS/MS) is indispensable. The N-methylation on the valine residue in this compound significantly influences its fragmentation pattern under collision-induced dissociation (CID). The N-methyl group can direct fragmentation pathways, often leading to characteristic neutral losses and specific fragment ions that can pinpoint the location of the modification. Advanced fragmentation techniques like electron-transfer dissociation (ETD) are particularly valuable as they tend to preserve labile modifications and provide complementary fragmentation data, aiding in the unambiguous sequencing of such N-methylated peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the detailed structural analysis of these complex peptides in solution. One-dimensional (1D) ¹H NMR provides initial information on the constituent amino acids, but for a molecule like this compound, extensive signal overlap necessitates the use of two-dimensional (2D) NMR experiments. Techniques such as Total Correlation Spectroscopy (TOCSY) are used to identify the spin systems of the individual amino acid residues (lysine, N-methylvaline, and glutamic acid). Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the peptide's three-dimensional conformation. The chemical shift of the N-methyl group protons and the adjacent alpha-proton of the valine residue are particularly informative in NMR spectra for confirming the presence and location of the modification.

Advanced chromatographic techniques are essential for the purification and analysis of synthetic peptides and their potential diastereomers. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method, separating peptides based on their hydrophobicity. The N-methylation of the valine residue increases the hydrophobicity of this compound, affecting its retention time. Chiral chromatography or the use of chiral additives in the mobile phase can be employed to separate diastereomers that may arise during synthesis, ensuring the stereochemical purity of the final compound.

| Analytical Technique | Application for this compound | Key Information Obtained |

| Mass Spectrometry (MS) | ||

| ESI-MS/MALDI-MS | Molecular weight determination | Confirmation of the correct mass of the tripeptide |

| Tandem MS (CID, ETD) | Sequencing and modification site analysis | Fragmentation pattern confirming the amino acid sequence and pinpointing the N-methyl group on the valine residue |

| NMR Spectroscopy | ||

| 1D ¹H NMR | Initial structural characterization | Preliminary identification of amino acid proton signals |

| 2D TOCSY | Identification of amino acid spin systems | Unambiguous assignment of protons within each residue |

| 2D NOESY | Determination of 3D conformation | Spatial proximities between protons, defining the peptide's fold |

| Chromatography | ||

| RP-HPLC | Purification and purity assessment | Separation from impurities and confirmation of homogeneity |

| Chiral Chromatography | Separation of stereoisomers | Ensuring the correct stereochemistry of the final product |

Innovations in Stereoselective and Efficient N-Methylated Peptide Synthesis

The synthesis of peptides containing N-methylated amino acids, such as this compound, presents unique challenges that have driven significant innovations in peptide chemistry. The primary difficulties lie in the reduced reactivity of the N-methylated amino group for subsequent peptide bond formation and the potential for racemization at the α-carbon.

Modern synthetic strategies predominantly rely on solid-phase peptide synthesis (SPPS) for its efficiency and ease of purification. One common approach involves the use of pre-synthesized Fmoc-protected N-methyl-L-valine, which is then incorporated into the peptide chain using standard coupling reagents. However, the steric hindrance of the N-methyl group can slow down the coupling reaction, necessitating the use of more potent coupling reagents or microwave-assisted synthesis to achieve high yields.

An alternative and often more flexible approach is the on-resin N-methylation of the peptide after the valine residue has been incorporated. This typically involves a multi-step process: protection of the backbone amide nitrogen, methylation, and subsequent deprotection. The use of an ortho-nitrobenzenesulfonyl (o-NBS) protecting group is a well-established method. The amide is first protected with o-NBS-Cl, followed by methylation using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The o-NBS group is then removed under mild conditions to allow for the continuation of the peptide chain elongation. Recent innovations have focused on optimizing this process to reduce reaction times and improve efficiency.